Reduced CNS Penetration Differentiates 6-Hydroxyindoramin from Indoramin and May Mitigate Sedation Liability
6-Hydroxyindoramin penetrates the central nervous system less readily than its parent compound indoramin [1]. During chronic twice-daily oral dosing with indoramin 37.5 mg, steady-state plasma levels of the metabolite are approximately one-third those of indoramin, and its reduced CNS distribution translates to a lower propensity for centrally-mediated adverse effects relative to indoramin (which causes sedation in ~19% of patients in comparative studies against prazosin) [2].
| Evidence Dimension | CNS penetration and associated sedation liability |
|---|---|
| Target Compound Data | 6-Hydroxyindoramin: reduced CNS penetration; plasma levels ~1/3 of indoramin at steady state |
| Comparator Or Baseline | Indoramin: penetrates CNS more readily; sedation reported in ~19% of patients vs. prazosin |
| Quantified Difference | Qualitative and quantitative reduction in CNS exposure vs. parent drug; plasma level ratio ~0.33 (metabolite/parent) during chronic dosing |
| Conditions | Healthy volunteers and hypertensive patients; indoramin 37.5 mg twice daily chronic oral dosing |
Why This Matters
For researchers designing studies where central side effects are a confound or where peripheral α1-blockade must be isolated from CNS effects, 6-hydroxyindoramin offers a quantifiably differentiated profile versus indoramin.
- [1] Archibald JL. Recent developments in the pharmacology and pharmacokinetics of indoramin. J Cardiovasc Pharmacol. 1986;8 Suppl 2:S16-9. doi: 10.1097/00005344-198600082-00004. PMID: 2423790. View Source
- [2] Holmes B, Sorkin EM. Indoramin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and related vascular, cardiovascular and airway diseases. Drugs. 1986 Jun;31(6):467-99. doi: 10.2165/00003495-198631060-00002. PMID: 3525084. View Source
